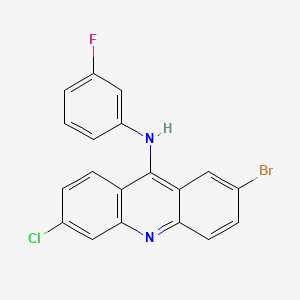

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the compound is characterized by aromatic proton resonances in the δ 7.2–8.5 ppm range. The deshielded proton at position 9 (acridine amine) appears as a singlet near δ 8.3 ppm due to the absence of neighboring hydrogens. The 3-fluorophenyl group exhibits a triplet at δ 7.1 ppm (J = 8.5 Hz) for the meta-fluorine-coupled protons and a doublet of doublets at δ 6.9 ppm (J = 8.5, 2.3 Hz) for the ortho protons.

In the ¹³C NMR spectrum , the carbons bonded to halogens appear distinctly downfield: C-Br at δ 125 ppm, C-Cl at δ 120 ppm, and C-F at δ 165 ppm. The ¹⁹F NMR shows a singlet at δ -110 ppm, consistent with aryl fluorine environments.

Infrared (IR) Spectroscopy

Key IR absorptions include:

UV-Vis Spectroscopy

The compound exhibits strong absorption maxima at λ = 285 nm (π→π* transition of the acridine core) and λ = 370 nm (n→π* transition involving the amine and halogen substituents). The bathochromic shift compared to unsubstituted acridine (λ = 270 nm) arises from the electron-withdrawing halogens, which extend conjugation through resonance effects.

Computational Structural Analysis (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure. The HOMO (-6.2 eV) is localized on the acridine π-system and amine group, while the LUMO (-2.8 eV) resides on the halogenated rings, indicating electrophilic reactivity at these positions.

Electrostatic potential maps reveal regions of high electron density (negative potential) near the fluorine atom and amine group, contrasting with positive potentials at the bromine and chlorine sites. The dipole moment of 4.8 D reflects the compound’s polarity, driven by the asymmetric distribution of halogens.

Table 2: Computed electronic properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -2.8 |

| Band Gap (eV) | 3.4 |

| Dipole Moment (Debye) | 4.8 |

Comparative analysis with the dichloro analog shows a 0.3 eV reduction in the HOMO-LUMO gap due to bromine’s polarizability, suggesting enhanced charge-transfer capabilities in the title compound.

Properties

CAS No. |

62383-33-9 |

|---|---|

Molecular Formula |

C19H11BrClFN2 |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

2-bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine |

InChI |

InChI=1S/C19H11BrClFN2/c20-11-4-7-17-16(8-11)19(23-14-3-1-2-13(22)10-14)15-6-5-12(21)9-18(15)24-17/h1-10H,(H,23,24) |

InChI Key |

CBNIMSMXXLUCRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.

Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.

Comparison with Similar Compounds

Triazole Derivatives (e.g., 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione)

- Core Structure : Triazole (five-membered ring with three nitrogen atoms) vs. acridine (tricyclic with one nitrogen).

- Substituents : Both compounds share a 3-fluorophenyl group, but the triazole derivative includes a thione (-SH) group, which enhances hydrogen-bonding capacity .

- Synthesis : The triazole derivative is synthesized in 85% yield via a one-step fusion reaction, suggesting higher synthetic accessibility compared to multi-step acridine syntheses .

Purine Derivatives (e.g., 6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine)

- Core Structure : Purine (fused six- and five-membered rings with four nitrogen atoms) vs. acridine.

- Substituents : The purine derivative has a trifluoromethyl (-CF₃) group, which is more electron-withdrawing than the fluorophenyl group in the acridine compound. This may increase metabolic stability but reduce solubility .

- Molecular Weight : The purine derivative (MW = 570.01) is significantly heavier than typical acridines, impacting pharmacokinetics .

Anthracene Derivatives (e.g., 10-Bromo-N,N-diphenylanthracen-9-amine)

- Core Structure : Anthracene (tricyclic hydrocarbon) vs. acridine (nitrogen-containing analog).

- Electronic Effects : The nitrogen in acridine increases polarity and enables hydrogen bonding, absent in anthracene derivatives.

- Substituent Positioning : Bromine at the 10-position in anthracene vs. 2- and 6-positions in acridine alters steric interactions and π-π stacking efficiency .

Structural and Functional Data

Biological Activity

2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is a synthetic organic compound notable for its acridine core, which is associated with a variety of biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C19H11BrClFN2

- Molecular Weight : Approximately 401.7 g/mol

- Structure : The compound features a bromine atom, a chlorine atom, and a fluorinated phenyl group attached to an acridine backbone, enhancing its reactivity and biological activity.

The primary mechanism of action for this compound involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the disruption of DNA functions.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its structure allows it to penetrate bacterial cells and interfere with essential cellular processes, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

Preliminary studies suggest potential antiviral activity against specific viruses. The compound's ability to bind to viral RNA or disrupt viral replication processes could be explored further in virology research.

Comparative Analysis

To understand the uniqueness of this compound among similar compounds, a comparison with other acridine derivatives is essential.

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | Structure | Acridine core; DNA intercalator; anticancer and antimicrobial properties |

| 2-Bromo-N-(4-fluorophenyl)acridin-9-amine | Structure | Lacks chlorine; reduced biological activity |

| N-(4-Fluorophenyl)acridin-9-amine | Structure | Lacks bromine; less reactive |

This table highlights how the presence of both bromine and chlorine atoms in this compound enhances its biological activity compared to related compounds.

Case Studies

- Anticancer Efficacy : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through activation of caspases and disruption of mitochondrial membrane potential.

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had minimum inhibitory concentration (MIC) values ranging from 12.4 µM to 16.5 µM, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.